molecular formula C11H13N3O2 B14687650 2-Methyl-4,7-bis(methylamino)-1H-isoindole-1,3(2H)-dione CAS No. 34321-64-7

2-Methyl-4,7-bis(methylamino)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14687650
CAS No.: 34321-64-7
M. Wt: 219.24 g/mol
InChI Key: FBZGYXXAKQFTQA-UHFFFAOYSA-N
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Description

2-Methyl-4,7-bis(methylamino)-1H-isoindole-1,3(2H)-dione is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,7-bis(methylamino)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common approach might include the following steps:

    Formation of the Isoindole Core: This could involve cyclization reactions starting from suitable precursors.

    Introduction of Methyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Amination: Introduction of amino groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions could introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

2-Methyl-4,7-bis(methylamino)-1H-isoindole-1,3(2H)-dione could have various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4,7-diamino-1H-isoindole-1,3(2H)-dione
  • 4,7-Bis(methylamino)-1H-isoindole-1,3(2H)-dione
  • 2-Methyl-1H-isoindole-1,3(2H)-dione

Uniqueness

2-Methyl-4,7-bis(methylamino)-1H-isoindole-1,3(2H)-dione is unique due to the specific arrangement of methyl and amino groups on the isoindole core. This unique structure could confer distinct chemical properties and biological activities compared to similar compounds.

Properties

CAS No.

34321-64-7

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-methyl-4,7-bis(methylamino)isoindole-1,3-dione

InChI

InChI=1S/C11H13N3O2/c1-12-6-4-5-7(13-2)9-8(6)10(15)14(3)11(9)16/h4-5,12-13H,1-3H3

InChI Key

FBZGYXXAKQFTQA-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=C(C=C1)NC)C(=O)N(C2=O)C

Origin of Product

United States

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